n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

Description

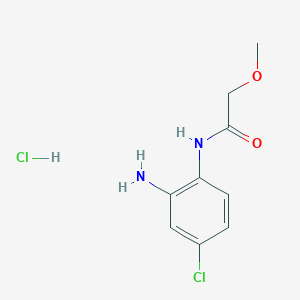

Chemical Identity: N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride (CAS: 54143-57-6) is a hydrochloride salt of an acetamide derivative. Its molecular formula is C₉H₁₀ClN₂O₂·HCl, with a molecular weight of 254.11 g/mol. The structure features a 2-amino-4-chlorophenyl group attached to a 2-methoxyacetamide backbone, with the hydrochloride salt enhancing solubility and stability for pharmaceutical applications .

Properties

IUPAC Name |

N-(2-amino-4-chlorophenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRLVGUCOFBGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-70-1 | |

| Record name | Acetamide, N-(2-amino-4-chlorophenyl)-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials

- 2-Amino-4-chlorophenol : The aromatic amine with a chlorine substituent at the 4-position.

- Methoxyacetyl chloride : An acyl chloride used for acylation to introduce the methoxyacetamide moiety.

- Base : Typically triethylamine or a similar organic base to neutralize the HCl generated during acylation.

Reaction Conditions

- The reaction is performed by adding methoxyacetyl chloride dropwise to a solution of 2-amino-4-chlorophenol in an inert solvent such as dichloromethane or tetrahydrofuran.

- Triethylamine is added to capture the released hydrochloric acid.

- The reaction is carried out under cooling (0–5 °C) initially to control the exothermic reaction, then allowed to warm to room temperature.

- After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).

Reaction Scheme

$$

\text{2-Amino-4-chlorophenol} + \text{Methoxyacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, 0-25°C}} \text{N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide}

$$

Formation of Hydrochloride Salt

To improve the solubility and stability profile, the free amide is treated with hydrochloric acid to form the hydrochloride salt.

- The free amide is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution is bubbled or added dropwise.

- The hydrochloride salt precipitates out or remains in solution depending on conditions.

- The salt is isolated by filtration and dried under vacuum.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | 2-Amino-4-chlorophenol, Methoxyacetyl chloride, Triethylamine, DCM, 0–25 °C | 70–85 | Controlled addition to avoid side reactions |

| Salt Formation | Free amide, HCl (gas or solution), Ethanol or ethyl acetate | 90–95 | Enhances solubility and stability |

Research Findings and Optimization

- The use of triethylamine as a base is critical for neutralizing HCl and preventing side reactions such as hydrolysis of the acyl chloride.

- Temperature control during acylation is essential to maximize yield and minimize by-products.

- The hydrochloride salt formation is straightforward and typically yields a stable crystalline product with improved handling properties.

- Purity and yield can be enhanced by recrystallization from suitable solvents.

Comparative Analysis with Related Compounds

The preparation methodology aligns with general synthetic approaches for similar substituted acetamides, for example, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (the positional isomer), which follows analogous acylation and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

- Mechanism of Action : The compound exhibits inhibitory effects against various bacterial strains. Its structural characteristics suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.

- Research Findings : Studies have demonstrated significant antibacterial activity against Gram-positive bacteria, with some derivatives achieving over 90% inhibition rates. Minimum Inhibitory Concentration (MIC) values indicate effectiveness at relatively low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.

Anticancer Potential

- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer cell lines, showing significant cytotoxic effects.

- Mechanism of Action : The compound's anticancer activity may stem from its ability to modulate specific cellular pathways, potentially affecting enzyme activities linked to cell proliferation and survival.

Cancer Treatment

This compound is being investigated for its potential role in cancer therapy. Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development into anticancer drugs.

Antimicrobial Therapy

Given its antibacterial properties, this compound may serve as a lead structure for developing new antibiotics. The increasing prevalence of antibiotic-resistant bacteria underscores the need for novel antimicrobial agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated >90% inhibition against Staphylococcus aureus with an MIC of 66 µM. |

| Study 2 | Anticancer Activity | Significant cytotoxicity observed in AMJ13 breast cancer cells at concentrations of 40 and 60 µg/ml after 72 hours. |

| Study 3 | Mechanistic Insights | Proposed interaction with enzymes involved in apoptosis pathways, leading to increased cell death in cancer cells. |

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

- Aromatic Ring: A chlorophenyl ring with amino (-NH₂) and chloro (-Cl) substituents at positions 2 and 4, respectively.

- Acetamide Chain : A methoxy (-OCH₃) group at the α-carbon of the acetamide moiety.

- Applications : Primarily used in research settings, likely for drug development due to its structural similarity to bioactive amides .

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table compares the target compound with structurally similar acetamide derivatives:

Key Observations :

The amino group on the chlorophenyl ring distinguishes the target compound from 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride, which has an aminooxy group (-ONH₃⁺) and a benzyl substituent .

Molecular Weight and Complexity: The target compound has a lower molecular weight (254.11 g/mol) compared to the phenoxy-substituted analog (325.19 g/mol) , suggesting better bioavailability for pharmaceutical applications.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.

- Temperature Control : Maintain temperatures below 40°C during acylation to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Which analytical techniques are most effective for characterizing purity and structural confirmation?

Basic Research Question

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).

- NMR : ¹H NMR (DMSO-d₆) confirms structure: δ 8.2 (s, 1H, NH), δ 6.8–7.1 (aromatic protons), δ 3.8 (s, 3H, OCH₃), δ 3.6 (s, 2H, COCH₂) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 245.1 (free base) and 281.5 (hydrochloride).

How does the crystal structure influence reactivity, and what refinement methods are suitable for structural analysis?

Advanced Research Question

The compound’s reactivity is governed by its planar aromatic ring and hydrogen-bonding networks. X-ray crystallography with SHELX software is critical:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···Cl interactions).

- Key Parameters : R₁ < 5%, wR₂ < 12%, and Fo/Fc convergence <0.001 .

What methodological approaches assess stability under various pH and temperature conditions?

Advanced Research Question

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at 1M HCl/NaOH (25°C, 24 hrs) and monitor degradation via HPLC.

- Thermal Stress : Heat at 60°C for 48 hrs in dry and humid environments.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Hydrolysis is pH-dependent, with maximum stability at pH 6–7 .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

- Metabolite Interference : Use LC-MS to identify active metabolites.

- Validation : Cross-validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Reference compounds (e.g., serotonin reuptake inhibitors) should be included for benchmarking .

What computational strategies predict intermolecular interactions or pharmacokinetic properties?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin transporters). Key residues: Asp98, Ser438.

- ADME Prediction : SwissADME estimates logP (2.1), high gastrointestinal absorption, and CYP2D6 metabolism.

- MD Simulations : GROMACS assesses stability in lipid bilayers for blood-brain barrier penetration studies .

What protocols ensure safe handling and mitigate exposure risks?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.